2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide
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Description
Scientific Research Applications
DNA Binding and Cellular Staining
One of the primary research applications of compounds related to 2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide is their use in binding to DNA, particularly in the minor groove of double-stranded DNA. Compounds like Hoechst 33258, which share structural similarities with 2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide, are known for their strong affinity to AT-rich sequences in the DNA minor groove. This property makes them valuable as fluorescent DNA stains, allowing for the visualization of DNA and chromosomes in cell biology research. These compounds facilitate studies on chromosome structure, nuclear DNA content analysis via flow cytometry, and the investigation of plant chromosomes. Their application extends to the analysis of nuclear DNA values in plant cell biology, providing a tool for genetic studies and the understanding of cell cycle regulation (Issar & Kakkar, 2013).
Synthetic Chemistry and Medicinal Applications
In synthetic chemistry, compounds structurally related to 2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide serve as key intermediates and precursors for the synthesis of various pharmacologically active molecules. Their versatility in chemical reactions makes them foundational in the development of new drugs and the study of organic synthesis mechanisms. Research into these compounds' synthesis, such as the practical synthesis of 2-Fluoro-4-bromobiphenyl, highlights their importance in medicinal chemistry and pharmaceutical development. These synthetic routes provide a basis for the large-scale production of anti-inflammatory and analgesic materials, showcasing the compound's role in the development of therapeutic agents (Qiu et al., 2009).
Role in Drug Design and Molecular Recognition
The structural features of 2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide and its analogs make them excellent models for drug design, particularly in understanding the molecular basis for DNA sequence recognition and binding. This knowledge is crucial for the development of novel therapeutics that target specific DNA sequences or structures within the cell. Furthermore, these compounds' ability to interact with DNA provides insights into designing drugs with enhanced specificity and reduced side effects, contributing to the rational design of new drugs for various diseases (Issar & Kakkar, 2013).
properties
IUPAC Name |
2-bromo-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-7-3-2-6-11(12)14(19)17-16-9-10-5-1-4-8-13(10)18/h1-9,18H,(H,17,19)/b16-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKPWDYKRVUHHF-CXUHLZMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.